Technical Guide: (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid (CAS No. 400607-31-0)
Technical Guide: (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid (CAS No. 400607-31-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid, with the CAS number 400607-31-0 , is a versatile organic compound that serves as a key building block in the synthesis of advanced materials and complex organic molecules. Its rigid, planar fluorene core, combined with the reactive boronic acid functionality, makes it a valuable intermediate in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and in the construction of novel pharmaceutical candidates through cross-coupling reactions. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid is presented in the table below.
| Property | Value |
| CAS Number | 400607-31-0[1] |
| Molecular Formula | C₂₅H₁₉BO₂ |
| Molecular Weight | 362.24 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) |
Synthesis
The synthesis of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid is typically achieved in a two-step process starting from 2-bromo-9-fluorenone. The first step involves the synthesis of the precursor, 2-bromo-9,9-diphenyl-9H-fluorene, followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of 2-bromo-9,9-diphenyl-9H-fluorene
This precursor is synthesized from 2-bromo-9-fluorenone via a Grignard reaction with phenylmagnesium bromide, followed by a dehydration/rearrangement reaction.
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Grignard Reaction: To a solution of 2-bromo-9-fluorenone in anhydrous tetrahydrofuran (THF), an excess of phenylmagnesium bromide (typically 3-4 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.
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Dehydration/Rearrangement: The crude alcohol is dissolved in a suitable solvent like glacial acetic acid and heated to reflux for several hours.
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Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is then washed with water and a cold non-polar solvent (e.g., hexane or ethanol) to afford the desired 2-bromo-9,9-diphenyl-9H-fluorene. The product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid
This step involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
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Lithiation: A solution of 2-bromo-9,9-diphenyl-9H-fluorene in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 to 1.2 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithium-halogen exchange.
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Borylation: Triisopropyl borate (B(O-iPr)₃) or trimethyl borate (B(OMe)₃) (typically 1.5 to 2.0 equivalents) is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis: The reaction is quenched by the addition of a dilute acid solution (e.g., 1M HCl) and stirred vigorously for a few hours to hydrolyze the boronate ester to the boronic acid.
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Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel to yield (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid.
